molecular formula C12H19NOS B12778886 Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- CAS No. 207740-45-2

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)-

Katalognummer: B12778886
CAS-Nummer: 207740-45-2
Molekulargewicht: 225.35 g/mol
InChI-Schlüssel: DPPFTYBYPWHNRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is an organic compound with a complex structure. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a benzene ring, an ethanamine side chain, and various substituents including methoxy, methyl, and methylthio groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- typically involves multiple steps. One common method includes the alkylation of a substituted benzene ring followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylthio positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure but lacks the methylthio group.

    Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-: Contains additional methoxy groups.

Uniqueness

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

207740-45-2

Molekularformel

C12H19NOS

Molekulargewicht

225.35 g/mol

IUPAC-Name

1-(2-methoxy-4-methyl-5-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NOS/c1-8-5-11(14-3)10(6-9(2)13)7-12(8)15-4/h5,7,9H,6,13H2,1-4H3

InChI-Schlüssel

DPPFTYBYPWHNRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1SC)CC(C)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.